Calciumlactatepentahydrate

Description

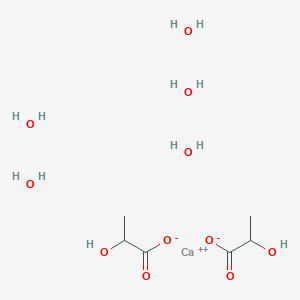

Structure

3D Structure of Parent

Properties

CAS No. |

5743-47-5 |

|---|---|

Molecular Formula |

C3H8CaO4 |

Molecular Weight |

148.17 g/mol |

IUPAC Name |

calcium;bis(2-hydroxypropanoate);pentahydrate |

InChI |

InChI=1S/C3H6O3.Ca.H2O/c1-2(4)3(5)6;;/h2,4H,1H3,(H,5,6);;1H2 |

InChI Key |

JCFHGKRSYPTRSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)O.O.[Ca] |

Other CAS No. |

28305-25-1 5743-47-5 |

Pictograms |

Irritant |

Related CAS |

41372-22-9 |

Synonyms |

Lactic Acid Calcium Salt (2:1) Pentahydrate; Propanoic Acid 2-Hydroxycalcium Salt Pentahydrate; Calcium Lactate Pentahydrate; Puracal DC; |

Origin of Product |

United States |

Synthesis Methodologies and Process Optimization for Calcium Lactate Pentahydrate Production

Conventional Synthetic Routes and Reaction Mechanistic Investigations

The industrial production of calcium lactate (B86563) pentahydrate has traditionally relied on straightforward chemical synthesis methods. These methods are well-established and involve the neutralization of lactic acid with a suitable calcium salt. The choice of the calcium source and the reaction conditions are critical parameters that influence the purity, yield, and crystalline structure of the final product.

Neutralization of Lactic Acid with Calcium Carbonate

A primary and widely used method for synthesizing calcium lactate pentahydrate is the direct reaction of lactic acid with calcium carbonate. This process is an acid-base neutralization reaction where the lactic acid reacts with the basic calcium carbonate to form calcium lactate, water, and carbon dioxide.

2CH₃CH(OH)COOH + CaCO₃ → Ca(CH₃CH(OH)COO)₂ + H₂O + CO₂

The reaction is typically carried out in an aqueous solution. Lactic acid is first dissolved in water, and then calcium carbonate is gradually added. google.com The reaction temperature is a crucial parameter, with studies suggesting an optimal range of 28-32°C to achieve a high purity of 99.9%. google.com The reaction time is also relatively short, with complete reaction being achieved in as little as 5 to 15 minutes. google.com Following the reaction, the solution is filtered to remove any unreacted impurities, and then the calcium lactate is crystallized out of the solution, often through cooling, to yield the pentahydrate form. google.com

Neutralization of Lactic Acid with Calcium Hydroxide (B78521)

An alternative conventional route for the production of calcium lactate involves the neutralization of lactic acid with calcium hydroxide. wikipedia.org This method is also an acid-base reaction, yielding calcium lactate and water.

The balanced chemical equation for this reaction is:

2CH₃CH(OH)COOH + Ca(OH)₂ → (CH₃CH(OH)COO)₂Ca + 2H₂O google.com

This method is noted for its simple technique. google.com The process typically involves adding calcium hydroxide to a lactic acid solution, followed by filtration of insoluble impurities, cooling crystallization, separation, and drying to obtain the final product. google.com While straightforward, the cost of this method can be higher compared to the calcium carbonate route. google.com The reaction of glycerol (B35011) with calcium hydroxide, catalyzed by bimetallic AuCu/SiO2 nanocatalysts, has also been explored as an alternative pathway to produce calcium lactate, achieving a high yield of 87% under specific anaerobic conditions. mdpi.com

Sustainable and Bio-sourced Precursors in Calcium Lactate Pentahydrate Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of various bio-sourced and waste materials as precursors for the production of calcium lactate pentahydrate, offering a green alternative to conventional methods.

Valorization of Bivalve Shell Wastes (e.g., Cockle, Mussel, Oyster) for Calcium Source

Bivalve shells, such as those from cockles, mussels, and oysters, are a significant waste product from the seafood industry. acs.orgresearchgate.netnih.govnih.gov These shells are primarily composed of calcium carbonate and represent a valuable and renewable calcium source. acs.orgresearchgate.netnih.govnih.gov

The process for utilizing bivalve shells typically involves cleaning and milling the shells to produce a fine calcium carbonate powder. acs.orgresearchgate.netnih.govnih.gov This powder is then reacted with lactic acid to form calcium lactate. acs.orgresearchgate.netnih.govnih.gov Research has shown that the type of bivalve shell and the concentration of lactic acid can affect the properties of the resulting calcium lactate. acs.orgresearchgate.netnih.govnih.gov For instance, one study found that using cockle-shell derived calcium carbonate with a 6 mol/L lactic acid solution resulted in the highest product solubility. acs.orgresearchgate.netnih.gov The synthesized calcium lactate from bivalve shells has been confirmed to be calcium lactate pentahydrate, often exhibiting firewood-like crystal morphologies. acs.orgresearchgate.netnih.gov

| Bivalve Source | Lactic Acid Concentration (mol/L) | Key Finding |

| Cockle, Mussel, Oyster | 6, 8, 10 | Highest solubility with 6 mol/L lactic acid and cockle-shell derived CaCO₃. acs.orgresearchgate.netnih.gov |

| Black Sea Mussel | 30% | Successful synthesis after deproteinization of the shell powder. nih.gov |

Utilization of Poultry Eggshell Wastes as Calcium Carbonate Source

Poultry eggshells are another abundant waste material, primarily composed of calcium carbonate, making them an excellent candidate for sustainable calcium lactate production. vjst.vntechscience.com The transformation of this biowaste into a valuable product offers a green solution to environmental concerns associated with its disposal. vjst.vn

The synthesis process involves cleaning, drying, and pulverizing the eggshells to obtain a calcium carbonate powder. techscience.comgoogle.com This powder can then be reacted directly with lactic acid. google.com Some methods involve an initial calcination step to convert the calcium carbonate in the eggshells to calcium oxide (CaO) before reacting it with lactic acid. appertani.orgsemanticscholar.org The introduction of ultrasonic technology into the process has been shown to significantly shorten the preparation time and improve the yield of calcium lactate from duck eggshells. google.com Nanotechnology has also been applied to synthesize nano-calcium lactate from chicken eggshells, which may offer enhanced properties. appertani.orgsemanticscholar.org

| Eggshell Source | Pre-treatment | Key Feature |

| Duck Eggshell | Cleaning, drying, pulverizing | Ultrasonic assistance shortens reaction time and improves yield. google.com |

| Chicken Eggshell | Calcination to CaO | Synthesis of nano-calcium lactate. appertani.orgsemanticscholar.org |

| Chicken Eggshell | Cleaning, drying, pulverizing | Direct reaction with lactic acid. vjst.vn |

Integration of Crab-Shell Derived Calcium Carbonate in Synthesis

Crab shells, a waste product of the crustacean industry, are another viable bio-source of calcium carbonate for calcium lactate synthesis. nih.govacs.org Similar to other shell wastes, the process involves preparing a powder from the crab shells.

A key step in utilizing crab shells is deproteinization to remove organic matter. nih.govacs.org One study reported a deproteinization method using basic electrolyzed water, which removed 90.54% of the protein. nih.govacs.org Following deproteinization, the crab-shell-derived powder is reacted with lactic acid. Optimal conditions for this reaction have been identified, such as a solid-to-liquid ratio of 1:10 g/mL (crab-shell powder to lactic acid), which resulted in a high production yield of 89%. nih.govacs.org

| Precursor | Key Process Step | Optimal Condition/Yield |

| Crab-shell powder | Deproteinization | 90.54% protein removal. nih.govacs.org |

| Crab-shell powder and lactic acid | Reaction | Solid-to-liquid ratio of 1:10 g/mL, 89% yield. nih.govacs.org |

Biocatalytic and Advanced Catalytic Approaches to Calcium Lactate Pentahydrate Production

Modern synthetic chemistry has seen a shift towards more sustainable and efficient methods for producing valuable chemicals. In the context of calcium lactate pentahydrate, biocatalytic and advanced catalytic approaches are at the forefront of this evolution, offering alternatives to traditional chemical synthesis.

Lactic Acid Bacteria-Mediated Synthesis from Calcium Carbonate

The fermentation of carbohydrates by lactic acid bacteria (LAB) represents a well-established and industrially significant method for producing lactic acid, which can then be neutralized with calcium carbonate to yield calcium lactate. azurewebsites.netwikipedia.org This biocatalytic process can be tailored to produce specific isomers of lactate. For instance, homo-fermentative LAB, such as various species of Lactococcus and Lactobacillus, are known to predominantly produce L(+)-lactate, which is often desired for its higher solubility. azurewebsites.netresearchgate.net

The use of precipitated calcium carbonate as a calcium source during fermentation has been investigated to produce L(+)-calcium lactate directly. azurewebsites.netresearchgate.net This approach aims to create a high-value-added product, as calcium lactate generally has a higher absorption rate in the human body compared to calcium carbonate. azurewebsites.netresearchgate.net The characteristics of the LAB strain, along with optimal conditions for temperature, pH, and the rate of calcium carbonate addition, are critical factors in maximizing the yield and purity of the final product. azurewebsites.netresearchgate.net

Research has also explored the use of various waste materials as calcium sources, such as bivalve shells (cockle, mussel, and oyster), which are first converted to calcium carbonate powder. researchgate.net This powder is then reacted with lactic acid produced by fermentation. researchgate.net The concentration of the lactic acid used in this reaction has a direct impact on the physicochemical properties of the resulting calcium lactate. researchgate.net

Direct Glycerol Conversion to Calcium Lactate Pentahydrate via Nanocatalysis (e.g., Bimetallic AuCu/SiO₂)

An innovative and alternative route to calcium lactate pentahydrate involves the direct conversion of glycerol, a readily available byproduct of biodiesel production. mdpi.comresearchgate.net This method utilizes advanced nanocatalysts, such as bimetallic gold-copper supported on silica (B1680970) (AuCu/SiO₂), to facilitate the reaction of glycerol with calcium hydroxide. mdpi.comresearchgate.net

This catalytic process offers a potential alternative to the conventional method that relies on the more expensive lactic acid. mdpi.comresearchgate.net The bimetallic AuCu/SiO₂ nanocatalysts are typically prepared using a wet chemical reduction technique. mdpi.comresearchgate.net Studies have shown that the interaction between metallic gold (Au⁰) and copper (Cu⁰) nanoparticles is crucial for facilitating the formation of calcium lactate. mdpi.comresearchgate.net

Under optimized conditions, this process can achieve high yields. For example, using an Au₀.₅Cu₁₀/SiO₂ catalyst, a calcium lactate yield of 87% with a glycerol conversion of 96% has been reported. mdpi.comresearchgate.net This was achieved with a calcium hydroxide to glycerol mole ratio of 0.8:1, a reaction temperature of 200°C, and a reaction time of 2 hours under an anaerobic atmosphere. mdpi.comresearchgate.net The reaction proceeds through the dehydrogenation of glycerol to glyceraldehyde, which is then converted to pyruvaldehyde and subsequently to calcium lactate. researchgate.net The activation energy for this catalytic reaction has been determined to be 44.3 kJ∙mol⁻¹, indicating a relatively mild energy barrier. mdpi.comresearchgate.net

Process Parameter Optimization and Yield Enhancement in Calcium Lactate Pentahydrate Production

To maximize the efficiency and output of calcium lactate pentahydrate production, careful optimization of various process parameters is essential. These parameters include reactant concentrations, temperature, reaction time, and the ratios of solid and liquid components.

Influence of Lactic Acid Concentration on Synthesis Yield and Crystallography

The concentration of lactic acid used in the synthesis of calcium lactate has a significant impact on both the yield and the crystalline structure of the final product. acs.orgnih.gov Research investigating the reaction of bivalve-shell-derived calcium carbonate with varying concentrations of lactic acid (6, 8, and 10 mol/L) has shown that a higher lactic acid concentration leads to a shorter reaction time. acs.orgnih.gov This is because the increased acid content drives the chemical reaction forward. acs.org

However, the production yield of calcium lactate has been observed to decrease as the lactic acid concentration increases. nih.gov The highest yield was achieved when a 6 mol/L lactic acid solution was used. nih.gov Furthermore, the concentration of lactic acid can influence the resulting enantiomeric form of calcium lactate pentahydrate, with diffractograms indicating the presence of both dl- and l-enantiomers depending on the concentration used. researchgate.netresearchgate.net

The solubility of the synthesized calcium lactate is also affected by the lactic acid concentration, with the highest solubility observed when a 6 mol/L lactic acid solution and cockle-shell derived calcium carbonate were used. researchgate.netnih.gov

Table 1: Effect of Lactic Acid Concentration on Calcium Lactate Synthesis from Cockle Shells

| Lactic Acid Concentration (mol/L) | Reaction Time | Production Yield (%) | Solubility |

| 6 | Longer | Highest | Highest |

| 8 | Intermediate | Lower | Lower |

| 10 | Shorter | Lowest | Lower |

This table is a simplified representation based on the trends described in the text. acs.orgnih.gov

Optimization of Reaction Temperature and Reaction Time

Reaction temperature and time are critical parameters that must be carefully controlled to optimize the synthesis of calcium lactate. In the reaction between calcium carbonate and lactic acid, a temperature range of 10°C to 60°C has been explored, with a preferable range of 28°C to 32°C. google.com One study found that a reaction temperature of 30°C resulted in a calcium lactate purity of 99.9%. google.com The reaction time for this process is relatively short, ranging from 5 to 15 minutes, with an optimal time of 10 minutes for complete reaction. google.com

In the hydrothermal synthesis of calcium lactate from eggshell waste, a higher reaction temperature of 100°C and a longer reaction time of 5 hours were found to be optimal, contributing to a high production yield of 94.66%. acs.orgnih.gov

For the nanocatalytic conversion of glycerol, the reaction temperature also plays a key role. With bimetallic AuCu/SiO₂ catalysts, the highest calcium lactate yield was obtained at a reaction temperature of 200°C. mdpi.com

Investigation of Solid-to-Liquid Ratios and Reagent Stoichiometry

The ratio of solid reactants to the liquid solvent and the stoichiometry of the reagents are fundamental parameters that influence the yield and efficiency of calcium lactate production. In the synthesis from calcium carbonate and lactic acid, a molar ratio of calcium carbonate to lactic acid of 1:2 is typically used to ensure the reaction goes to completion. acs.orggoogle.com

When using waste materials like crab shells, an optimal solid-to-liquid ratio of 1:10 (g/mL) of crab-shell-derived powder to lactic acid was identified, resulting in a production yield of 89%. acs.org For eggshell waste, a different optimal ratio of 1:17 (g/mL) of waste powder to lactic acid was reported. acs.orgnih.gov

In the nanocatalytic conversion of glycerol using an Au₀.₅Cu₁₀/SiO₂ catalyst, the initial mole ratio of calcium hydroxide to glycerol was optimized to 0.8:1. mdpi.comresearchgate.net The concentration of the glycerol aqueous solution was also investigated, with an optimal concentration of 2 mol∙L⁻¹ yielding a higher calcium lactate yield. mdpi.com

Table 2: Optimized Parameters for Different Synthesis Routes

| Synthesis Route | Key Reactants | Optimal Solid-to-Liquid Ratio (g/mL) | Optimal Molar Ratio |

| From Crab Shells | Crab Shell Powder, Lactic Acid | 1:10 | - |

| From Eggshells | Eggshell Powder, Lactic Acid | 1:17 | - |

| Nanocatalytic Conversion | Glycerol, Calcium Hydroxide | - | 0.8:1 (Ca(OH)₂:Glycerol) |

This table summarizes findings from different studies. mdpi.comresearchgate.netacs.orgnih.gov

Refinement of Crystallization and Purification Techniques for High Purity Calcium Lactate Pentahydrate

The production of high-purity calcium lactate pentahydrate hinges on meticulous control over the crystallization and purification stages. These processes are critical for eliminating impurities, achieving the desired crystal characteristics, and ensuring the final product meets stringent quality standards. Refinement of these techniques involves a multi-faceted approach, encompassing the optimization of crystallization conditions, the strategic use of solvents and additives, and the implementation of advanced purification methods.

Control of Crystallization Parameters

The morphology, size distribution, and purity of calcium lactate pentahydrate crystals are profoundly influenced by several key operational parameters during crystallization. Precise control of these factors is essential for process optimization.

Temperature and Cooling Rate: The solubility of calcium lactate is temperature-dependent, increasing as the temperature rises. This property is fundamental to cooling crystallization, where a saturated solution at a higher temperature is cooled to induce supersaturation and subsequent crystal formation. The rate of cooling has a significant impact on the final crystal product. Slower cooling rates generally promote the growth of larger, more uniform crystals with higher purity, as it allows for more orderly incorporation of molecules into the crystal lattice. Conversely, rapid cooling can lead to the formation of smaller, less regular crystals and may entrap impurities within the crystal structure. For instance, traditional crystallization methods often involve cooling over 72 to 120 hours to ensure complete crystallization. google.com Research has shown that a controlled cooling rate, for example, around 10°C/h, can be optimal for achieving a desirable average particle size.

Stirring Rate: Agitation during crystallization is crucial for maintaining a homogenous solution, preventing the settling of crystals, and promoting uniform crystal growth. The stirring rate influences both nucleation and crystal growth kinetics. An optimal stirring rate, often in the range of 150–300 rpm, helps to prevent the agglomeration of crystals, leading to a more uniform particle size distribution. However, excessive agitation can lead to secondary nucleation, resulting in a higher number of smaller crystals, and can also cause attrition of existing crystals.

pH Control: The pH of the crystallization medium is another critical parameter. The pH should be carefully controlled, typically in the range of 6.0 to 8.0, to ensure the stability of the calcium lactate and to prevent the formation of undesirable by-products. google.com Adjusting the pH to a value greater than the pKa of lactic acid (3.86) can facilitate the precipitation of calcium sulfate (B86663) during purification steps involving sulfuric acid. researchgate.net

Seeding: The introduction of seed crystals into a supersaturated solution can provide a template for crystal growth, allowing for better control over the final crystal size and morphology. The addition of a specific amount of seed crystals, for example, 2.5‰ of the solution mass, has been identified as an optimal condition in some studies. This technique helps to bypass the often unpredictable nature of spontaneous nucleation.

Solvent-Based Purification and Crystallization

The choice of solvent and the use of anti-solvents are powerful tools in the refinement of calcium lactate pentahydrate purification.

Recrystallization from Aqueous Solutions: A common method for purifying crude calcium lactate is recrystallization from water. This process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by cooling to allow the purified compound to crystallize. The impurities, which are present in smaller concentrations, remain in the mother liquor. This method has been a historical standard for producing a purer form of lactic acid by first converting it to calcium lactate for purification and then converting it back. wikipedia.org

Anti-Solvent Crystallization (Salting-Out): Anti-solvent crystallization, also known as salting-out, is an effective technique for inducing the precipitation of calcium lactate. This method involves the addition of a solvent in which calcium lactate is poorly soluble (the anti-solvent) to an aqueous solution of the salt. Common anti-solvents include ethanol (B145695), acetone (B3395972), and isopropanol. google.comgoogle.com The addition of the anti-solvent reduces the solubility of calcium lactate in the mixture, leading to its crystallization. The solubility of calcium L-lactate pentahydrate decreases with an increasing mole fraction of ethanol or acetone in an aqueous solution. researchgate.net This technique can significantly shorten the crystallization time compared to traditional cooling crystallization. For example, a patent describes a process where the addition of ethanol to a calcium lactate solution, followed by cooling, recrystallization, and washing with ethanol, can yield a product with a purity of up to 99.9%. google.com

The following interactive table showcases the effect of different anti-solvents and process conditions on the yield and final product characteristics of L-calcium lactate.

| Anti-Solvent | Concentration of L-Calcium Lactate Fermentation Broth (g/mL) | Crystallization Temperature (°C) | Cooling Rate (°C/hr) | Final Crystal Main Particle Size (μm) | Single-Pass Molar Yield (%) |

| Acetone | 14.7 | 40 | 5 | 19.33 | 86.0 |

| Methanol (B129727) | 15.5 | 45 | 10 | 21.30 | 82.3 |

| Ethanol | 40.5 | 60 | 8 | 19.60 | 87.4 |

| Isopropanol | 25.5 | 55 | 9 | 19.92 | 85.4 |

| Isopropanol & Acetone (1:1) | 25.0 | 53 | 8.2 | 20.85 | 87.7 |

This data is derived from a patent describing methods for preparing crystalline L-calcium lactate. google.com

Advanced Purification Techniques

To achieve the highest purity levels required for pharmaceutical and food-grade applications, more advanced purification techniques are employed.

Activated Carbon Treatment: Activated carbon is widely used for the decolorization and removal of organic impurities from calcium lactate solutions. google.comjacobi.net It functions through adsorption, where colored compounds and other undesirable organic molecules are trapped on the porous surface of the carbon particles. The effectiveness of this treatment depends on the type of activated carbon used, its dosage, contact time, and the temperature of the solution. For instance, a dosage of 9 g/L of a specific type of activated carbon has been found to be effective for color removal from recovered lactic acid. researchgate.net High-purity granular activated carbon, which is subsequently washed to reduce soluble inorganics, is particularly suitable for acidic treatment applications. jacobi.net

Continuous Crystallization: For large-scale industrial production, continuous crystallization offers several advantages over batch processes, including improved consistency, higher throughput, and better control over crystal size distribution. A mixed-suspension-mixed-product removal (MSMPR) crystallizer is a type of continuous crystallizer that has been investigated for the production of calcium lactate pentahydrate. researchgate.netacs.org In an MSMPR crystallizer, the feed solution is continuously introduced, and the crystal slurry is continuously withdrawn. By controlling parameters such as mean residence time, supersaturation, and magma density (the concentration of crystals in the crystallizer), it is possible to achieve a steady-state operation that produces crystals with a consistent quality. researchgate.netacs.org Research in this area has focused on understanding the kinetics of crystal growth and nucleation to optimize the process. acs.org

Management of Hydrate (B1144303) Forms: Calcium lactate can exist in different hydrated forms, with the pentahydrate being the most common. wikipedia.org However, under certain conditions, other hydrates or an amorphous anhydrous form can be produced. researchgate.net The pentahydrate form can lose its water of crystallization in a dry atmosphere at temperatures between 35 and 135 °C, transforming into an amorphous solid. wikipedia.orgresearchgate.net Since different forms can have different physical properties, such as solubility, controlling the crystallization process to consistently produce the desired pentahydrate form is crucial for product quality and consistency. This involves careful control of temperature and humidity during drying and storage.

Crystallography, Solid State Transformations, and Polymorphism of Calcium Lactate Pentahydrate

Crystalline Structures and Hydration States of Calcium Lactate (B86563)

Calcium lactate can exist in several hydration states, including a pentahydrate, trihydrate, monohydrate, and an anhydrous form. formulationbio.comchemicalbook.com These different forms arise from the varying number of water molecules incorporated into the crystal lattice.

Comprehensive Analysis of Calcium Lactate Pentahydrate (Ca(CH₃CHOHCOO)₂·5H₂O) Crystal Structure

Calcium lactate pentahydrate (CLP) is the most common and well-characterized hydrated form. atamanchemicals.com It presents as a white or nearly white crystalline or granular powder. formulationbio.com The crystal structure of CLP is complex, with the water molecules playing a crucial role in stabilizing the lattice. Studies using powder X-ray diffraction (PXRD) have been instrumental in characterizing its crystalline nature. nih.govresearchgate.net The morphology of CLP crystals is often described as firewood-like or needle-like. researchgate.netresearchgate.net The pentahydrate form is known to lose its water of hydration in a dry atmosphere at temperatures between 35 and 135 °C, transitioning to an anhydrous form and losing its crystalline character. wikipedia.org This process is reversible under specific conditions of temperature and humidity. wikipedia.org

Characterization of Monohydrate, Dihydrate, and Trihydrate Forms

While the pentahydrate is the most prevalent, other hydrated forms of calcium lactate have been identified. filinchuk.com The existence of trihydrate, dihydrate, and monohydrate forms has been reported, although they are less common and their characterization has been more challenging. formulationbio.comfilinchuk.com Recent research has provided experimental evidence for a monohydrate and a dihydrate crystalline form, which were previously only mentioned in literature without concrete proof. filinchuk.com The formation of a transitory calcium lactate dihydrate has been observed under specific conditions of temperature (60 °C) and relative humidity (between 60% and 80%). filinchuk.com A monohydrate form has also been isolated and its structure determined, revealing two different positions for the lactate ions within the crystal lattice. filinchuk.com One lactate ion coordinates with two calcium atoms, while the other coordinates with three calcium atoms and forms a hydrogen bond with a water molecule. filinchuk.com The trihydrate form is also mentioned as a possible hydration state. formulationbio.comatamanchemicals.com

Exploration of Anhydrous Crystalline and Amorphous Phases of Calcium Lactate

Upon dehydration, calcium lactate pentahydrate typically transforms into an anhydrous amorphous state. researchgate.netgoogle.com This amorphous anhydrate is unstable and can rehydrate back to the pentahydrate form or other hydrates depending on the environmental conditions. filinchuk.com For instance, at lower temperatures and sufficient humidity, it reverts to the pentahydrate, while at higher temperatures (e.g., 60 °C and 50% relative humidity), it can form the dihydrate. filinchuk.com Interestingly, a crystalline anhydrous form of calcium lactate has also been identified. filinchuk.com The amorphous form exhibits a glass transition at 175 °C, above which it can recrystallize into this crystalline anhydrous phase, although this recrystallization is not always complete. filinchuk.com

Enantiomeric Considerations in Calcium Lactate Pentahydrate Crystallography

The lactate ion is chiral, meaning it exists in two non-superimposable mirror-image forms, the L-(+)- and D-(-)-enantiomers. atamanchemicals.comwikipedia.org This chirality leads to different enantiomeric forms of calcium lactate pentahydrate, namely the pure L-enantiomer form and the racemic DL-form.

Differentiation and Study of L-Enantiomer Forms

The L-enantiomer is the form typically synthesized and metabolized by living organisms. wikipedia.org The crystal structure of L-calcium lactate pentahydrate has been a subject of study, particularly in contexts like the analysis of crystals found in cheese. nih.gov Research has confirmed the existence of pure L-calcium lactate pentahydrate (L-CLP) crystals. researchgate.netresearchgate.net The solubility of L-calcium lactate is notably higher than that of the racemic form. wikipedia.org

Differentiation and Study of DL-Enantiomer Forms

The DL-enantiomer form is a racemic mixture containing equal parts of the L- and D-isomers. atamanchemicals.com This form is significantly less soluble in water than the pure L- or D-isomers. wikipedia.org Consequently, a solution containing even a relatively small amount of the D-form (as little as 25%) will preferentially precipitate the racemic DL-lactate crystals. wikipedia.org Powder X-ray diffraction has been successfully employed to differentiate between the L- and DL-enantiomeric forms of calcium lactate pentahydrate. nih.gov It was discovered that the existing reference diffraction card for "calcium lactate pentahydrate" actually corresponds to the DL-racemic form, leading to the proposal of a new reference card specifically for the L-enantiomer. nih.govuvm.edu

Methods for Spectroscopic and Diffractometric Differentiation of Enantiomers

The stereoisomeric forms of calcium lactate pentahydrate, specifically the L-enantiomer and the racemic DL-form, can be effectively distinguished using diffractometric and spectroscopic techniques. Powder X-ray diffraction (PXRD) is a primary diagnostic tool for this purpose. nih.gov The two enantiomeric forms exhibit distinct diffraction patterns, allowing for their unambiguous identification. nih.govresearchgate.net

While the powder X-ray diffraction database historically contained only a single reference card for "calcium lactate pentahydrate," research has demonstrated that this card corresponds to the calcium DL-lactate pentahydrate. nih.gov Subsequent studies have established a distinct diffraction pattern for calcium L-lactate pentahydrate, enabling the differentiation between the two. nih.gov For instance, key diffraction peaks for the L-enantiomer (L-CLP) are observed at specific 2θ angles. researchgate.net The presence of different enantiomers can be influenced by the concentration of lactic acid used during preparation. researchgate.net

In addition to XRD, Fourier-transform infrared spectroscopy (FTIR) serves as a complementary method. The FTIR spectra provide information about the functional groups within the molecule. researchgate.net The combination of XRD and FTIR allows for a comprehensive characterization and differentiation of the L- and DL-enantiomers of calcium lactate pentahydrate. researchgate.netresearchgate.net

Below is a table summarizing the key diffraction peaks that differentiate the enantiomeric forms of calcium lactate pentahydrate, based on published data.

| Enantiomeric Form | Key Diffraction Peaks (2θ) | Reference |

| L-Calcium Lactate Pentahydrate (L-CLP) | Distinct pattern different from DL-CLP; main peaks located at 2θ of 10° and other specific angles. | researchgate.net |

| DL-Calcium Lactate Pentahydrate (DL-CLP) | Corresponds to the historical reference diffraction card (ICDD PDF #029-1596). | nih.govmdpi.com |

Crystallization Dynamics and Morphology of Calcium Lactate Pentahydrate

The crystallization of calcium lactate pentahydrate from aqueous solutions is a dynamic process influenced by factors such as supersaturation, residence time, and the presence of additives, leading to a variety of crystal morphologies.

Investigation of Nucleation and Crystal Growth Mechanisms from Aqueous Solutions

Studies on the continuous crystallization of calcium lactate pentahydrate in mixed-suspension-mixed-product removal (MSMPR) crystallizers have shown that crystal growth is dependent on the crystal size. acs.org The nucleation rate is typically high, and the kinetics can be complex, with different mechanisms appearing to dominate at low and high residence times. acs.org Research indicates a first-order growth kinetics for both small and large crystals. acs.org

The dissolution and subsequent crystallization can be influenced by other solutes. For example, the presence of sodium D-gluconate in a saturated calcium L-lactate solution drives further dissolution through complex formation, leading to supersaturated solutions from which calcium D-gluconate monohydrate slowly precipitates. psu.edu This highlights the role of competitive kinetics in the solution, which can significantly affect nucleation and growth. psu.edu The process of drowning-out crystallization, where a solvent like methanol (B129727) is added to a fermentation broth, has been used to control crystal size and achieve high yields of L-calcium lactate pentahydrate. google.com

Analysis of Crystal Habit and Microstructural Variations (e.g., Firewood-like, Needle-like, Plate-like Crystals)

Calcium lactate pentahydrate exhibits significant morphological diversity depending on the crystallization conditions. Several distinct crystal habits have been identified through techniques like scanning electron microscopy (SEM).

Firewood-like crystals: This morphology has been observed for calcium lactates synthesized from bivalve-shell-derived calcium carbonate, appearing as microsized, firewood-like structures alongside smaller, irregular crystals. researchgate.net

Needle-like crystals: Some studies have described the morphology of calcium lactate pentahydrate as needle-like or fibrous. researchgate.net

Plate-like crystals: When prepared using precipitated calcium carbonate, calcium lactate can form plate-like crystals with a smooth surface, which may fuse together to form larger aggregates. rjpbcs.comresearchgate.net

The specific morphology obtained is a result of the interplay between various synthesis parameters, including reagent concentrations, pH, and temperature, which control the nucleation and growth pathways.

| Crystal Habit | Description | Conditions/Observations | Reference |

| Firewood-like | Microsized, elongated crystals resembling firewood. | Observed when synthesized from bivalve shells. | researchgate.net |

| Needle-like | Fine, acicular or fibrous crystals. | Described during studies of salt hydrate (B1144303) dehydration. | researchgate.net |

| Plate-like | Flat crystals with a smooth surface. | Formed when using precipitated calcium carbonate; particles may aggregate. | rjpbcs.comresearchgate.net |

Dehydration-Hydration Cycles and Phase Transitions in Calcium Lactate Pentahydrate

Calcium lactate pentahydrate undergoes reversible dehydration and hydration processes, leading to various solid-state forms and phase transitions that are governed by temperature and relative humidity.

Elucidation of Thermal Decomposition Pathways: Dehydration, Ethyl-Lactate Elimination, Decarbonization

The thermal decomposition of calcium lactate pentahydrate occurs in a series of distinct steps. The process typically begins with dehydration, followed by the decomposition of the anhydrous salt.

Dehydration: The initial weight loss, occurring at temperatures between 35°C and 135°C, corresponds to the removal of the five water molecules of hydration. wikipedia.orgmdpi.com This process transforms the crystalline pentahydrate into an anhydrous form, which is often amorphous. researchgate.netnih.gov

Ethyl-Lactate Elimination/Decomposition of Anhydrous Salt: Following dehydration, the anhydrous calcium lactate decomposes. One proposed pathway involves the elimination of ethyl lactate. mdpi.com This second stage of decomposition eventually leads to the formation of calcium carbonate. researchgate.net

Decarbonization: The final step in the thermal decomposition pathway, occurring at higher temperatures (e.g., 533-865°C), is the decarbonization of calcium carbonate, which yields calcium oxide (CaO) as the final residue. researchgate.netmdpi.com

Analysis of the evolved gases during thermal degradation confirms that water (H₂O) and carbon dioxide (CO₂) are the main gaseous products. tandfonline.com

| Decomposition Stage | Temperature Range (°C) | Process | Products | Reference |

| 1 | 30 - 200 | Dehydration | Anhydrous Calcium Lactate, Water (g) | mdpi.comwikipedia.orgmdpi.com |

| 2 | 170 - 533 | Decomposition of Anhydrous Salt | Calcium Carbonate, Ethyl Lactate, other organic fragments | researchgate.netmdpi.com |

| 3 | 533 - 865 | Decarbonization | Calcium Oxide, Carbon Dioxide (g) | researchgate.netmdpi.com |

Kinetic and Thermodynamic Studies of Dehydration and Rehydration Processes

The kinetics and thermodynamics of the dehydration and rehydration of calcium lactate pentahydrate have been investigated under various conditions. The dehydration of the pentahydrate (CLP) to the amorphous anhydrate (CLA) and the reverse hydration process follow different kinetic models.

Studies using isothermal differential scanning calorimetry (DSC) have shown that the dehydration of CLP follows a zero-order mechanism, as described by the Polany-Winger equation. nih.gov In contrast, the hydration of the amorphous anhydrate follows a three-dimensional diffusion model (Ginstling-Brounshtein equation). nih.gov Non-isothermal studies have employed models such as Coats-Redfern, Flynn–Wall–Ozawa (FWO), and Kissinger–Akahira–Sunose (KAS) to determine the activation energy of thermal degradation. tandfonline.comresearchgate.net

The solid-state thermodynamics are complex, with several crystalline forms identified beyond the common pentahydrate and amorphous anhydrate. filinchuk.comresearchgate.netnih.gov Researchers have isolated and characterized a crystalline anhydrate, a monohydrate, and a dihydrate by controlling temperature and relative humidity. filinchuk.comresearchgate.netnih.gov The pentahydrate is the most stable form under ambient conditions. filinchuk.com The transformation between these hydrated states is reversible; for instance, the amorphous anhydrate will rehydrate back to the pentahydrate at sufficient relative humidity. nih.govfilinchuk.com The dehydration process is known to be rapid at temperatures of 55°C and above and is associated with a loss of crystallinity. formulationbio.com

Influence of Environmental Conditions (Temperature, Relative Humidity) on Solid-State Transformations

The solid-state structure of calcium lactate pentahydrate (CLP) is highly sensitive to environmental conditions, particularly temperature and relative humidity (RH). These factors can induce transformations, leading to the formation of different hydrated states or an anhydrous form, each with distinct physical properties. Understanding these transformations is critical for controlling the stability and performance of calcium lactate in various applications.

The pentahydrate form is the most stable crystalline state of calcium lactate under ambient conditions. filinchuk.com However, variations in temperature and ambient moisture can trigger dehydration or rehydration processes, leading to significant changes in its crystalline structure.

Effect of Temperature

Temperature plays a crucial role in the dehydration of calcium lactate pentahydrate. As the temperature increases, the water of hydration is lost, resulting in a transition to lower hydrates or the anhydrous form.

Research has shown that calcium lactate pentahydrate loses its water of hydration in a dry atmosphere at temperatures ranging from 35 to 135 °C. wikipedia.orgatamanchemicals.com This process is characterized by a loss of the crystalline structure, yielding an amorphous anhydrous form. wikipedia.orgatamanchemicals.comnih.gov The dehydration is reported to be rapid at temperatures of 55 °C and above. formulationbio.com

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), have been employed to study these transformations. DSC studies show an endothermic peak corresponding to the dehydration of CLP. filinchuk.comrjpbcs.com For instance, one study observed an endotherm with an onset at 69 ± 5 °C, representing the single dehydration step of CLP to the amorphous anhydrate under a continuous nitrogen flow. filinchuk.com The heat of dehydration was estimated to be 250 ± 20 kJ mol⁻¹. filinchuk.com

Further heating of the resulting amorphous anhydrate can lead to other transformations. A glass transition temperature for the amorphous phase has been observed at 175 ± 1 °C. filinchuk.com Above this temperature, a potential recrystallization into a crystalline anhydrous form can occur, although this transformation is not always complete. filinchuk.com

The dehydration kinetics of CLP have also been investigated. Studies have shown that the dehydration of CLP follows a zero-order mechanism. nih.gov The mechanism of dehydration can also be temperature-dependent; for example, at 55°C, dehydration of CLP tablets was found to follow a one-dimensional diffusion mechanism, whereas at storage temperatures between 60-80°C, a three-dimensional diffusion mechanism was observed. nih.gov

Effect of Relative Humidity

Relative humidity is another critical factor governing the solid-state transformations of calcium lactate. The stability of the pentahydrate form is dependent on the water activity of its surrounding environment.

Calcium lactate pentahydrate is stable at ambient RH but will begin to dehydrate at low RH levels. For example, at 30 °C, dehydration starts at 10% RH, and at 60 °C, it begins at 20% RH. filinchuk.com Lowering the relative humidity will consistently lead to the formation of the amorphous phase. filinchuk.com

Conversely, the amorphous anhydrous form can rehydrate back to the pentahydrate form. This process is reversible, and at 25 °C and 75% relative humidity, the anhydrous form will revert to the pentahydrate. wikipedia.orgatamanchemicals.com Dynamic vapor sorption (DVS) analysis has confirmed that the amorphous phase transforms into the pentahydrate form upon an increase in RH at 30 °C. filinchuk.com

Formation of Intermediate Hydrates

Under specific combinations of temperature and relative humidity, intermediate hydrated forms of calcium lactate can be isolated. Research has identified the existence of monohydrate and dihydrate crystalline forms. filinchuk.com

A monohydrate form was successfully isolated when calcium lactate pentahydrate was heated to 100 °C in a closed environment. filinchuk.com A transient dihydrate form has been observed at 60 °C in the relative humidity range of 50% to 80%. filinchuk.com The formation of this dihydrate is specific to these conditions and is not observed at lower temperatures like 30 °C. filinchuk.com

The following tables summarize the influence of environmental conditions on the solid-state transformations of calcium lactate pentahydrate.

Table 1: Summary of Solid-State Transformations of Calcium Lactate Pentahydrate under Various Environmental Conditions

| Initial Form | Temperature (°C) | Relative Humidity (RH) | Resulting Form | Reference(s) |

| Pentahydrate | 35 - 135 | Dry Atmosphere | Amorphous Anhydrate | wikipedia.orgatamanchemicals.com |

| Pentahydrate | ≥ 55 | - | Amorphous Anhydrate | formulationbio.com |

| Pentahydrate | 30 | 10% | Amorphous Anhydrate | filinchuk.com |

| Pentahydrate | 60 | 20% | Amorphous Anhydrate | filinchuk.com |

| Pentahydrate | 100 | Closed Environment | Monohydrate | filinchuk.com |

| Pentahydrate | 60 | 50% - 80% | Dihydrate (transitory) | filinchuk.com |

| Amorphous Anhydrate | 25 | 75% | Pentahydrate | wikipedia.orgatamanchemicals.com |

| Amorphous Anhydrate | 30 | Increasing RH | Pentahydrate | filinchuk.com |

| Amorphous Anhydrate | > 175 | - | Crystalline Anhydrate (partial) | filinchuk.com |

Table 2: Conditions for the Formation of Different Calcium Lactate Hydrates

| Hydrate Form | Formation Conditions | Reference(s) |

| Pentahydrate | Stable at ambient temperature and RH; rehydration of anhydrous form at 25°C and 75% RH. | filinchuk.comwikipedia.orgatamanchemicals.com |

| Dihydrate | 60°C and between 50% and 80% RH. | filinchuk.com |

| Monohydrate | Heating pentahydrate at 100°C in a closed environment. | filinchuk.com |

| Amorphous Anhydrate | Dehydration of pentahydrate in a dry atmosphere or at elevated temperatures (e.g., ≥ 55°C). | filinchuk.comwikipedia.orgatamanchemicals.comnih.govformulationbio.com |

| Crystalline Anhydrate | Recrystallization of the amorphous anhydrate at temperatures above 175°C. | filinchuk.com |

Advanced Analytical and Spectroscopic Characterization of Calcium Lactate Pentahydrate

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a key analytical tool for investigating the molecular structure and functional groups present in a compound.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups and confirming the identity of calcium lactate (B86563) pentahydrate. The FT-IR spectrum reveals characteristic absorption bands that correspond to specific molecular vibrations. The presence of water of hydration and the coordination of the lactate ligand to the calcium ion are clearly distinguishable.

The spectrum of calcium lactate pentahydrate exhibits a prominent broad absorption band in the region of 3000–3500 cm⁻¹, which is attributed to the O-H stretching vibrations of the water molecules within the crystal lattice. rjpbcs.comresearchgate.net Another characteristic band is observed around 2982 cm⁻¹, corresponding to the C-H bond stretching of the methyl group in the lactate moiety. nih.gov

The carboxylate group (COO⁻) is particularly informative. It displays two strong, intense peaks: an asymmetric stretching vibration typically found around 1560-1574 cm⁻¹ and a symmetric stretching vibration. researchgate.netnih.gov For instance, studies have identified the asymmetric stretch at 1573.6 cm⁻¹ and another strong peak at 1478.2 cm⁻¹. nih.gov The C-O bond stretching within the lactate structure is identified by a strong band at approximately 1123.3 cm⁻¹. nih.gov These spectral features collectively serve as a fingerprint for confirming the presence of calcium lactate pentahydrate. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 3000 - 3500 | O-H Stretching | Water of Hydration (H₂O) | rjpbcs.com |

| 2982.4 | C-H Stretching | Methyl Group (CH₃) | nih.gov |

| 1573.6 | Asymmetric C=O Stretching | Carboxylate Group (COO⁻) | nih.gov |

| 1478.2 | Symmetric C=O Stretching | Carboxylate Group (COO⁻) | nih.gov |

| 1300 - 1400 | C-H Bending | Methyl Group (CH₃) | rjpbcs.com |

| 1123.3 | C-O Stretching | Alcohol Group (C-OH) | nih.gov |

X-ray Diffraction Techniques for Structural Elucidation

X-ray diffraction (XRD) is an indispensable non-destructive technique for studying the solid-state properties of crystalline materials like calcium lactate pentahydrate. frontiersin.org It provides definitive information on the crystal structure, phase purity, and can even differentiate between different stereoisomeric forms.

Powder X-ray Diffraction (PXRD) is a powerful method for identifying crystalline phases. frontiersin.org Each crystalline solid has a unique diffraction pattern, which acts as a "fingerprint." frontiersin.org For calcium lactate pentahydrate, the PXRD pattern is compared against reference patterns in databases, such as the International Centre for Diffraction Data (ICDD), to confirm its identity. The standard reference card for calcium lactate pentahydrate is PDF #00-029-1596, which has been determined to correspond specifically to the racemic calcium DL-lactate pentahydrate. researchgate.netnih.gov

Crucially, research has demonstrated that PXRD can effectively differentiate between the enantiomeric forms of calcium lactate pentahydrate: the pure L-lactate form (L-CLP) and the racemic DL-lactate form (DL-CLP). researchgate.netnih.gov While the two forms have similar structures, they produce slightly different but distinct diffraction patterns. nih.gov The pattern for L-CLP shows a noticeable shift in peak positions and intensities when compared to the reference pattern for DL-CLP. researchgate.net This ability to distinguish between enantiomers is vital, as the specific form present can influence physical properties and applications.

| Calcium DL-Lactate Pentahydrate (ICDD: 00-029-1596) | ||

|---|---|---|

| 2θ Angle (°) | d-spacing (Å) | Relative Height (%) |

| 7.53 | 11.73 | 136 |

| 9.49 | 9.31 | 115 |

| 10.28 | 8.60 | - |

| Note: The diffraction pattern for Calcium L-Lactate Pentahydrate shows a characteristic shift from these reference peaks. researchgate.netnih.gov Data sourced from Mititelu et al. (2022). nih.gov |

The utility of X-ray diffractometry extends to the analysis of calcium lactate pentahydrate within complex systems. A prominent example is its use in the food industry, specifically in identifying crystalline defects in cheese. nih.gov Calcium lactate crystals can form on the surface and in the interior of aged cheeses, such as Cheddar. nih.gov

PXRD has been successfully employed as a diagnostic tool to identify and differentiate the L-CLP and DL-CLP crystal forms directly from samples harvested from cheese. researchgate.netnih.gov This application allows researchers to investigate the factors that govern crystallization phenomena in cheese, providing insights into the underlying biochemical processes. researchgate.net The ability to analyze the compound within a complex biological matrix like cheese underscores the specificity and power of the PXRD technique. nih.gov

Thermal Analysis Methodologies

Thermal analysis techniques are used to measure changes in the physical properties of a material as a function of temperature. They are essential for determining the thermal stability and compositional properties of hydrated salts.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. ebatco.com For calcium lactate pentahydrate, TGA provides a quantitative measure of its water content and delineates its decomposition pathway. tandfonline.com The analysis is typically performed in an inert atmosphere, such as nitrogen, to prevent oxidative reactions. researchgate.net

The TGA curve for calcium lactate pentahydrate shows a distinct multi-step decomposition process. researchgate.netasianpubs.org

Dehydration: The first stage of mass loss occurs at temperatures generally between 30°C and 200°C. nih.gov This step corresponds to the removal of the five molecules of water of hydration, leading to the formation of anhydrous calcium lactate. The theoretical mass loss for this step is approximately 29.2%. Experimental results report values in the range of 23-27%, often occurring in one or two stages. nih.govresearchgate.netmerckmillipore.com

Decomposition to Calcium Carbonate: Following dehydration, the anhydrous calcium lactate remains stable until a higher temperature, typically starting around 200-400°C, where it begins to decompose. rjpbcs.comnih.gov This second major mass loss corresponds to the breakdown of the lactate structure to form calcium carbonate (CaCO₃) as an intermediate product. nih.govresearchgate.net

Decomposition to Calcium Oxide: The final decomposition step occurs at a much higher temperature range, often between 533°C and 865°C. researchgate.net In this stage, the calcium carbonate intermediate decomposes, releasing carbon dioxide and leaving a final residue of calcium oxide (CaO). rjpbcs.comresearchgate.net

These distinct, quantifiable mass loss stages allow for a precise analysis of the compound's thermal stability and stoichiometry. tandfonline.com

| Decomposition Stage | Approximate Temperature Range (°C) | Mass Loss (%) | Primary Product | Reference |

|---|---|---|---|---|

| Dehydration | 30 - 200 | ~23.3 - 27.0 | Calcium lactate (anhydrous) | nih.govmerckmillipore.com |

| Lactate Decomposition | 200 - 533 | ~44.4 (cumulative for steps 2 & 3) | Calcium carbonate | nih.gov |

| Decarbonation | 533 - 865 | ~15.4 | Calcium oxide | researchgate.net |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Investigating Thermal Events and Transitions

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are crucial thermoanalytical techniques used to investigate the thermal behavior of calcium lactate pentahydrate. These methods detect changes in physical and chemical properties as a function of temperature, revealing key thermal events such as dehydration and decomposition.

Studies employing DSC on calcium lactate pentahydrate show a distinct endothermic peak corresponding to the loss of water molecules. rjpbcs.comresearchgate.net For instance, one analysis identified an endothermic peak at approximately 95°C, which is attributed to the dehydration process where the compound loses its water of hydration. rjpbcs.com Other research has noted that the peak maximum temperature in a DSC curve aligns with the dehydration step observed in thermogravimetric analysis (TGA). rjpbcs.com The dehydration of unpulverized calcium lactate pentahydrate has been observed to produce an endothermic transition at 95.9°C. researchgate.net

DTA, often coupled with TGA, provides complementary information. The thermal decomposition of calcium lactate pentahydrate, when analyzed by TGA-DTA, shows multiple stages. The initial weight loss, corresponding to the removal of water molecules, occurs in two stages between 30°C and 200°C, with DTA peaks observed at 51.58°C and 78.83°C. mdpi.com The dehydration process begins at around 303 K (30°C) and concludes by 503 K (230°C). asianpubs.org The anhydrous salt remains stable up to 513 K (240°C) before further decomposition begins. asianpubs.org Kinetic analysis using non-isothermal DSC data has been employed to study the decomposition, with activation energies calculated for the different decomposition steps. jetir.org

The dehydration kinetics have been analyzed using isothermal DSC data, indicating that the process follows a zero-order mechanism. nih.gov The investigation of pulverized versus unpulverized calcium lactate pentahydrate tablets by DSC revealed that dehydration kinetics can be affected by particle size and follow different diffusion mechanisms depending on the temperature. nih.gov

Table 1: Thermal Events for Calcium Lactate Pentahydrate Observed by DTA/DSC

| Analytical Technique | Observed Event | Peak Temperature (°C) | Reference |

| DSC | Endothermic Peak (Dehydration) | 95 | rjpbcs.com |

| DSC | Endothermic Transition (Dehydration) | 95.9 | researchgate.net |

| DTA | Dehydration (Stage 1) | 51.58 / 78.83 | mdpi.com |

| DSC | Dehydration (Unpulverized) | 79.5 | rjpbcs.com |

| DSC | Dehydration (Pulverized Tablets) | 54.6 | rjpbcs.com |

Coupled TGA/FTIR/Mass Spectrometry for Evolved Gas Analysis during Thermal Degradation

Coupled Thermogravimetric Analysis (TGA) with Fourier-Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS) provides a powerful method for identifying the gaseous products evolved during the thermal decomposition of calcium lactate pentahydrate. This simultaneous analysis links mass loss events (from TGA) with the chemical identity of the evolved gases at specific temperatures.

The thermal degradation of calcium lactate pentahydrate occurs in several distinct steps. mdpi.comacs.org A comprehensive study using TGA/FTIR/MS identified the primary evolved products during the degradation process in a nitrogen atmosphere. researchgate.nettandfonline.comtaylorandfrancis.com The analysis confirmed that water (H₂O) and carbon dioxide (CO₂) are the main gases released. researchgate.nettandfonline.com

The decomposition process can be summarized as follows:

Dehydration: The first stage involves the loss of the five water molecules of hydration. This typically occurs in the temperature range of 30°C to 200°C. mdpi.com The TGA curve shows a significant mass loss in this phase, and the coupled FTIR and MS detectors identify H₂O as the evolved gas. asianpubs.orgresearchgate.net

Decomposition of Anhydrous Lactate: Following dehydration, the anhydrous calcium lactate begins to decompose. This second stage of mass loss, occurring between 200°C and 373°C, involves the breakdown of the lactate moiety. mdpi.com

Decarbonization: The final stage of decomposition involves the breakdown of the intermediate product, often calcium carbonate, into calcium oxide at higher temperatures (e.g., 600-800°C), releasing CO₂. rjpbcs.comresearchgate.net The TGA/FTIR/MS analysis confirms the evolution of CO₂ during this final degradation step. researchgate.net

The transfer lines connecting the TGA instrument to the FTIR and MS are typically heated (e.g., to 200°C) to prevent the condensation of evolved gases, ensuring accurate identification. taylorandfrancis.com

Table 2: Evolved Gas Analysis of Calcium Lactate Pentahydrate Decomposition

| Decomposition Stage | Approximate Temperature Range (°C) | Mass Loss Event | Evolved Gases Identified (FTIR/MS) | Reference |

| 1 | 30 - 200 | Dehydration | Water (H₂O) | mdpi.comresearchgate.nettandfonline.com |

| 2 | 200 - 500+ | Decomposition of Anhydrous Salt | - | asianpubs.org |

| 3 | 600 - 800 | Decarbonization | Carbon Dioxide (CO₂) | rjpbcs.comresearchgate.nettandfonline.com |

Microscopic and Imaging Techniques for Morphological and Surface Analysis

Scanning Electron Microscopy (SEM) for Detailed Particle Morphology and Surface Features

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the three-dimensional morphology and surface characteristics of calcium lactate pentahydrate crystals. SEM analysis reveals detailed information about particle shape, size, aggregation, and surface texture, which can be influenced by the method of preparation and subsequent processing like dehydration. nih.gov

Multiple studies have characterized the morphology of calcium lactate pentahydrate using SEM. A common observation is the presence of plate-like crystals with a smooth surface. rjpbcs.com Other research describes the crystals as having a "firewood-like" morphology in various microsizes, sometimes accompanied by smaller, irregular crystals. acs.org Dehydration of calcium lactate pentahydrate to its anhydrous form results in significant morphological changes; the process leads to aggregated particles with a larger average particle size but a decrease in surface roughness upon subsequent rehydration. researchgate.netnih.gov

SEM images can also illustrate the effects of different preparation methods. For example, calcium lactate synthesized using precipitated calcium carbonate was shown to form plate-like crystals that fused together into larger aggregates. rjpbcs.com In the context of its use in materials like concrete, SEM analysis of bacterial concrete containing calcium lactate shows a dense and compact structure due to the formation of calcite, which fills pores. hep.com.cn The dehydration of pulverized and unpulverized calcium lactate pentahydrate tablets, when viewed under SEM, showed that pulverization and the extent of dehydration affect the micropore radius and cause the tablets to contract. nih.gov

Elemental and Chemical Purity Analysis

X-ray Fluorescence (XRF) for Elemental Composition and Impurity Profiling

X-ray Fluorescence (XRF) is a non-destructive analytical technique used for determining the elemental composition of materials, making it well-suited for assessing the purity of calcium lactate pentahydrate. qa-group.com The method can quickly identify and quantify the major and minor elements present in a sample. acs.org

In the analysis of calcium lactate pentahydrate derived from various sources, such as bivalve shells, XRF is employed to confirm the primary elemental composition and screen for impurities. acs.orgmdpi.com These analyses consistently show that calcium oxide (CaO) is the major component, often with a purity exceeding 98%. mdpi.com This confirms the high calcium content expected in the compound.

XRF is also effective for impurity profiling. The analysis can detect minor elemental compositions, which may include oxides of strontium (SrO), magnesium (MgO), silicon (SiO₂), and phosphorus (P₂O₅), depending on the raw materials and synthesis process. nih.gov Importantly, XRF analysis is used to verify the absence of toxic heavy metals like lead (Pb), cadmium (Cd), arsenic (As), and mercury (Hg), which is critical for materials intended for pharmaceutical or food-grade applications. mdpi.com

Table 3: Example Elemental Composition of Calcium Lactate by XRF

| Element/Compound | Role | Typical Weight % | Reference |

| Calcium Oxide (CaO) | Major Component | >98% | mdpi.com |

| Other Metal Oxides | Minor Impurities | <2% | mdpi.com |

Elemental Combustion Analysis for Carbon, Hydrogen, Nitrogen, and Sulfur Content

Elemental combustion analysis is a fundamental technique for determining the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. elementar.com This method involves combusting the sample at high temperatures to convert these elements into simple gaseous forms (CO₂, H₂O, N₂, SO₂) which are then quantified. elementar.comanalytik-jena.com For calcium lactate pentahydrate (C₆H₁₀CaO₆·5H₂O), this analysis is used to verify the empirical formula and assess purity by comparing experimental results to theoretical values.

Studies have reported the elemental analysis of synthesized calcium lactate. In one such analysis, the carbon content was found to be 30.69 ± 0.4%, and the hydrogen content was 4.87 ± 0.30%. mdpi.comresearchgate.net These values can be compared against the theoretical percentages calculated from the chemical formula. The theoretical carbon content for anhydrous calcium lactate is 33.02%. mdpi.com The presence of nitrogen (e.g., 1.73 ± 0.4%) and sulfur (e.g., 0.34 ± 0.05%) in samples often indicates impurities, potentially from the starting materials or side reactions during synthesis, such as the formation of calcium nitrate. mdpi.comresearchgate.net An early analysis of calcium dl-lactate pentahydrate also used the Duma method to determine the percentage of carbon and hydrogen to confirm the composition of the synthesized salt. asianpubs.org

Table 4: Elemental Analysis Data for Calcium Lactate

| Element | Theoretical % (Anhydrous) | Experimental % (Example) | Reference |

| Carbon (C) | 33.02 | 30.69 ± 0.40 | mdpi.comresearchgate.net |

| Hydrogen (H) | - | 4.87 ± 0.30 | mdpi.comresearchgate.net |

| Nitrogen (N) | 0 | 1.73 ± 0.40 | mdpi.comresearchgate.net |

| Sulfur (S) | 0 | 0.34 ± 0.05 | mdpi.comresearchgate.net |

Enzymatic Assays for Lactate Enantiomeric Purity Assessment

The enantiomeric purity of calcium lactate pentahydrate, a critical quality attribute, can be accurately determined using enzymatic assays. These methods are highly specific, relying on the stereoselectivity of enzymes that catalyze reactions involving either the L-(+)-lactate or D-(-)-lactate enantiomer. This enzymatic approach provides a reliable means to quantify the proportion of each enantiomer in a sample of calcium lactate pentahydrate.

The fundamental principle of these assays is the enzymatic oxidation of a specific lactate enantiomer to pyruvate (B1213749). This reaction is coupled with the reduction of the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The increase in absorbance at 340 nm, resulting from the formation of NADH, is directly proportional to the concentration of the specific lactate enantiomer that was oxidized. oiv.int By employing enzymes that are specific to either L-lactate or D-lactate, the concentration of each enantiomer can be determined independently.

The primary enzymes utilized for this purpose are L-lactate dehydrogenase (L-LDH) and D-lactate dehydrogenase (D-LDH). L-LDH specifically catalyzes the oxidation of L-lactate, while D-LDH acts on D-lactate. acutecaretesting.org The equilibrium of these reactions typically favors the formation of lactate from pyruvate. To ensure the reaction proceeds to completion for accurate quantification of lactate, a trapping agent for pyruvate, such as L-glutamate and glutamate-pyruvate transaminase (GPT), is often included in the reaction mixture. This shifts the equilibrium towards the formation of pyruvate and, consequently, NADH. oiv.int

For the analysis of calcium lactate pentahydrate, a sample is prepared by dissolving the solid material in high-purity water to a known concentration. It is crucial to ensure complete dissolution to allow for accurate measurement. The pH of the sample solution may need to be adjusted to fall within the optimal range for the enzymatic reaction, which is typically between pH 7.0 and 10.0, depending on the specific enzyme and buffer system used. oiv.intnihs.go.jp

The enzymatic assays for lactate enantiomeric purity have been successfully used to validate other analytical techniques, such as powder X-ray diffraction, for differentiating between the enantiomeric forms of calcium lactate pentahydrate crystals. researchgate.net

Below are representative data tables outlining the typical components and conditions for the enzymatic determination of L-lactate and D-lactate.

Table 1: Reaction Mixture for L-Lactate Determination

| Component | Concentration/Volume | Purpose |

| Glycylglycine Buffer (pH 10.0) | 0.6 M | Provides optimal pH for the reaction. |

| L-Glutamic Acid | 0.1 M | Pyruvate trapping agent. |

| NAD+ Solution | ~40 x 10⁻³ M | Coenzyme for the dehydrogenase. |

| Glutamate-Pyruvate Transaminase (GPT) | ~800 U/mL | Catalyzes the pyruvate trapping reaction. |

| L-Lactate Dehydrogenase (L-LDH) | ~5500 U/mL | Catalyzes the specific oxidation of L-lactate. |

| Sample Solution (dissolved Calcium Lactate Pentahydrate) | Variable | Source of lactate enantiomers. |

This table is a composite representation based on established enzymatic assay protocols. oiv.int

Table 2: Sequential Enzymatic Assay Parameters

| Parameter | Condition |

| Wavelength | 340 nm |

| Temperature | 25-37 °C |

| Incubation Time (D-Lactate) | ~5 minutes |

| Incubation Time (L-Lactate) | ~10-20 minutes |

| Detection | Spectrophotometric measurement of NADH absorbance |

This table outlines typical conditions for a sequential assay where D-lactate is measured first, followed by the addition of L-LDH to measure L-lactate in the same cuvette. oiv.intmegazyme.com

Applications and Functionalization in Advanced Materials Science and Engineering

Calcium Lactate (B86563) Pentahydrate in Polymeric Composites and Advanced Ceramics Research

The utility of calcium lactate pentahydrate extends to the synthesis of specialized polymers and ceramics, where it serves as a crucial precursor and formulation component.

Calcium lactate pentahydrate is a valuable precursor in the synthesis of calcium-containing compounds, particularly in the field of biomaterials. One notable application is in the preparation of hydroxyapatite (B223615) (HAp) whiskers. In this process, hydroxyapatite whiskers have been successfully synthesized through a reaction between calcium lactate pentahydrate and orthophosphoric acid. This method is advantageous due to its simple yet precise control over the morphology of the HAp crystals and the high purity of the final product, which is essential for biomedical applications.

While its direct role as a precursor for urethane, poly(vinyl alcohol), or poly(urethane-urea)s is not extensively documented in current research, its application in creating calcium-based composites is evident. For instance, in the fabrication of bone-repairing composites, materials like poly-L-lactic acid (PLLA) have been mixed with calcium sulfate (B86663) hemihydrate. nih.gov Although this example doesn't directly use calcium lactate pentahydrate as a precursor for the polymer, it underscores the importance of integrating calcium compounds with polymers to create functional biomaterials. nih.gov The synthesis of such composites often aims to create scaffolds that support cell growth and have controlled absorption rates. nih.gov

Calcium lactate pentahydrate is a key ingredient in the formulation of β-calcium pyrophosphate (β-Ca2P2O7) ceramics, which are recognized for their biocompatibility and potential in bone regeneration. nih.govnih.gov These ceramics are typically prepared from powders of γ-calcium pyrophosphate (γ-Ca2P2O7) with specific molar ratios of calcium to phosphorus (Ca/P). nih.govnih.gov

To achieve the desired precursor powders, calcium lactate pentahydrate is treated in an aqueous medium with monocalcium phosphate (B84403) monohydrate under mechanical activation conditions. nih.govnih.gov This process yields powder mixtures containing calcium hydrophosphates, which are precursors to calcium pyrophosphate. nih.govnih.gov These mixtures are then heat-treated to form γ-Ca2P2O7, which upon further firing at temperatures between 900 and 1100 °C, transforms into β-calcium pyrophosphate. nih.govpreprints.org The grain size of the resulting ceramics is influenced by both the firing temperature and the initial Ca/P molar ratio of the powder mixtures. nih.gov In vitro tests have confirmed that the prepared β-calcium pyrophosphate ceramics are biocompatible and can support the proliferation of bone cells. nih.govnih.gov

Table 1: Synthesis of β-Calcium Pyrophosphate Ceramics

| Starting Materials | Process | Intermediate Product | Final Product | Key Findings |

|---|

Integration of Calcium Lactate Pentahydrate in Self-Healing Concrete Systems

The durability of concrete is a significant concern in civil engineering, and the integration of self-healing mechanisms is a promising solution. Calcium lactate pentahydrate plays a vital role in microbially induced calcium carbonate precipitation, a key process in self-healing concrete.

Self-healing concrete utilizes bacteria to precipitate calcium carbonate (CaCO3), which fills and seals cracks as they form. track2training.com In this system, calcium lactate pentahydrate serves as a crucial nutrient source for the bacteria. track2training.commdpi.com When cracks appear in the concrete, water seeps in and activates dormant bacteria. track2training.com These bacteria then metabolize the calcium lactate, which acts as a carbon and calcium source, leading to the precipitation of insoluble calcium carbonate (calcite). track2training.comnih.gov

Research has shown that calcium lactate is an effective organic calcium source that can promote a higher rate of calcium carbonate precipitation compared to some inorganic sources. mdpi.comnih.gov This is because, in addition to providing calcium ions, it also serves as a food source for the bacteria, supporting their growth and metabolic activity. mdpi.comnih.gov The use of Lysinibacillus sphaericus in combination with calcium lactate pentahydrate has demonstrated significant crystal growth on artificial cracks in mortar, indicating an effective self-healing process. researchgate.net

The addition of calcium lactate pentahydrate to concrete mixtures has been studied for its effects on the material's mechanical properties. Research indicates that the inclusion of calcium lactate can lead to an improvement in both compressive and tensile strength. researchgate.nethep.com.cn

One study found that a 0.5% concentration of calcium lactate in microbial concrete resulted in a 12% increase in compressive strength. hep.com.cn However, it was also observed that increasing the concentration of calcium lactate beyond this optimal level could lead to a reduction in compressive strength. hep.com.cn Another study reported that the highest improvement in mechanical properties, with a 45% increase in compressive strength and a 36% increase in indirect tensile strength, was achieved with the addition of calcium lactate pentahydrate and a 10% v/v bacterial inoculum. researchgate.net The addition of calcium lactate can also improve the integrity of the bioconcrete matrix, leading to a significant increase in tensile strength. mdpi.com

The impact of calcium lactate on water penetration has also been assessed. In one study, the lowest water penetration was observed at a concentration of 0.01 mol/L for both Enterococcus faecalis and Bacillus sp. in bioconcrete. matec-conferences.org

Table 2: Effect of Calcium Lactate on Mechanical Properties of Concrete

| Calcium Lactate Concentration | Bacterial Strain | Change in Compressive Strength | Change in Tensile Strength | Reference |

|---|---|---|---|---|

| 0.5% (by cement weight) | Bacillus subtilis | 12% increase | - | hep.com.cn |

| >0.5% (by cement weight) | Bacillus subtilis | Reduction observed | - | hep.com.cn |

| 10% v/v inoculum with calcium lactate pentahydrate | Lysinibacillus sphaericus | 45% increase | 36% increase (indirect) | researchgate.net |

| 2.18 g/L | - | Optimized at 43.51 MPa | Optimized at 3.19 MPa | mdpi.com |

| 0.005 mol/L | Enterococcus faecalis | 42.8 MPa (vs. 36 MPa control) | - | matec-conferences.org |

Calcium Lactate Pentahydrate as a Functional Excipient in Pharmaceutical Material Science

In the field of pharmaceutical material science, calcium lactate pentahydrate has emerged as a valuable functional excipient, particularly in the production of tablets. nih.gov It is used as a filler-binder in direct compression tablet formulations. nih.govformulationbio.com

The compaction properties of calcium lactate pentahydrate are notably superior to those of calcium lactate trihydrate. nih.gov Research has shown that it has better compaction properties than dicalcium phosphate dihydrate, even when lubricated with magnesium stearate. nih.gov A significant advantage of calcium lactate pentahydrate is its low sensitivity to compaction speed, which, combined with its excellent flow properties, makes it highly suitable for use in high-speed tablet manufacturing. nih.gov

Furthermore, tablets formulated with calcium lactate pentahydrate as a primary or secondary filler-binder have been observed to have short disintegration times and fast drug release profiles. nih.gov A spray-dried grade of calcium lactate pentahydrate has demonstrated good compactability and has been effectively used as a tablet diluent. formulationbio.com The physical properties of the tablets, such as crushing strength, can be influenced by the hydration state and particle size of the calcium lactate used. formulationbio.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Calcium lactate pentahydrate | C6H10CaO6·5H2O |

| Urethane | C3H7NO2 |

| Poly(vinyl alcohol) | (C2H4O)n |

| Poly(urethane-urea)s | - |

| β-Calcium pyrophosphate | β-Ca2P2O7 |

| γ-Calcium pyrophosphate | γ-Ca2P2O7 |

| Calcium-containing polymer compounds | - |

| Hydroxyapatite | Ca5(PO4)3(OH) |

| Orthophosphoric acid | H3PO4 |

| Poly-L-lactic acid | (C3H4O2)n |

| Calcium sulfate hemihydrate | CaSO4·0.5H2O |

| Monocalcium phosphate monohydrate | Ca(H2PO4)2·H2O |

| Calcium hydrophosphates | - |

| Calcium carbonate | CaCO3 |

| Calcite | CaCO3 |

| Dicalcium phosphate dihydrate | CaHPO4·2H2O |

| Magnesium stearate | Mg(C18H35O2)2 |

Evaluation of Filler-Binder Properties for Direct Compaction in Tablet Formulations

Calcium lactate pentahydrate has emerged as a significant excipient in the pharmaceutical industry, particularly valued for its properties as a filler-binder in direct compaction (DC) tablet formulations. researchgate.netnih.gov Direct compaction is a streamlined and cost-effective method for tablet manufacturing, and the effectiveness of this process heavily relies on the physical characteristics of the excipients used. researchgate.net

Research indicates that a directly compressible grade of calcium lactate pentahydrate demonstrates superior compaction properties compared to both calcium lactate trihydrate and other common excipients like dicalcium phosphate dihydrate. researchgate.netnih.gov Its crystalline structure contributes to a low sensitivity to compaction speed, a crucial attribute for modern, high-speed tablet presses. nih.gov This allows for consistent tablet hardness and integrity even as manufacturing speeds increase.